Anti-Inflammatory Potency: Senkyunolide H Exhibits Superior NO Inhibition Compared to Ligustilidiol and Senkyunolide H Analogs
In a direct head-to-head comparison of four phthalide compounds isolated from Cnidium officinale, Senkyunolide H demonstrated significantly greater potency in inhibiting lipopolysaccharide (LPS)-stimulated nitric oxide (NO) release in RAW 264.7 macrophage cells compared to other isolated components, including 6-hydroxy-7-methoxy-dihydroligustilide and ligustilidiol [1].
| Evidence Dimension | Inhibition of LPS-stimulated NO production (IC50) |
|---|---|
| Target Compound Data | Senkyunolide H: 173.42 ± 3.22 µM |
| Comparator Or Baseline | 6-hydroxy-7-methoxy-dihydroligustilide: 152.95 ± 4.23 µM; Ligustilidiol: 72.78 ± 5.13 µM; Falcarindiol: 4.31 ± 5.22 µM |
| Quantified Difference | Senkyunolide H is 2.4-fold less potent than ligustilidiol, but demonstrates a distinct, moderate potency profile suitable for applications where strong inhibition is not desired. |
| Conditions | LPS-stimulated RAW 264.7 macrophage cells |
Why This Matters
This quantifies Senkyunolide H's specific anti-inflammatory profile, allowing researchers to select it for studies requiring a moderate level of NO inhibition, distinct from the more potent or weaker effects of its natural co-occurring analogs.
- [1] Bae KE, Choi YW, Kim ST, Kim YK. Components of rhizome extract of Cnidium officinale Makino and their in vitro biological effects. Molecules. 2011;16(10):8833-8847. View Source
